N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-17-10-11-19-23(31)20(25(32)28-12-6-3-7-13-28)15-29(24(19)27-17)16-22(30)26-14-18-8-4-5-9-21(18)33-2/h4-5,8-11,15H,3,6-7,12-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWTEHVIGPLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3OC)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide, with the CAS number 1251627-80-1, is a complex organic compound belonging to a class of naphthyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The structure features a naphthyridine core substituted with a methoxybenzyl group and a piperidine carbonyl moiety, which may influence its biological interactions and pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria.
A comparative study assessed the antibacterial activity of several naphthyridine derivatives using the agar well diffusion method. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 50 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| N-(2-methoxybenzyl)-... | Staphylococcus aureus | 25 |
| N-(2-methoxybenzyl)-... | Escherichia coli | 30 |
| Other Derivative | Pseudomonas aeruginosa | 45 |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has also been explored. Research indicates that certain compounds within this chemical class can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases or modulation of cell cycle progression.
For example, a study conducted on various naphthyridine derivatives demonstrated that they could inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were reported between 15 to 35 μM, suggesting moderate to high potency .
The proposed mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular targets involved in metabolic pathways.
For instance, some studies suggest that naphthyridine derivatives may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and subsequent cell death in rapidly dividing cells, such as those found in tumors .
Case Studies
Several case studies have examined the biological activity of naphthyridine derivatives:
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of synthesized naphthyridine analogs showed promising results against multi-drug resistant strains. The study highlighted how modifications in the side chains influenced antimicrobial potency.
- Case Study on Anticancer Activity : Another study focused on the cytotoxic effects of these compounds on breast cancer cell lines. The results indicated that specific structural features were critical for enhancing anticancer activity, leading to further optimization of these compounds for therapeutic use.
Scientific Research Applications
Antimicrobial Properties
The 1,8-naphthyridine scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of 1,8-naphthyridine, including N-(2-methoxybenzyl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide, exhibit significant antibacterial activity against various strains. For instance, studies have shown that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria through mechanisms such as inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activities
1,8-Naphthyridine derivatives have also been recognized for their anticancer properties. They act through several mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of topoisomerases, which are crucial for DNA replication.
- Interference with tubulin polymerization, affecting cell division .
Recent literature highlights that compounds with the naphthyridine core can effectively target various cancers by disrupting key cellular processes involved in tumor growth and metastasis .
Case Study 1: Antibacterial Evaluation
A recent study synthesized several 1,8-naphthyridine derivatives and evaluated their antibacterial efficacy using the cup and plate diffusion method. The results indicated that some derivatives exhibited significant activity at concentrations as low as 50 μg/ml against tested bacterial strains .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of naphthyridine derivatives. The study reported that specific compounds led to a marked decrease in cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Summary of Applications
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 of the 1,8-naphthyridine core significantly impacts physicochemical and biological properties:
Key Findings :
Acetamide Side-Chain Modifications
The N-substituent on the acetamide side-chain influences pharmacokinetics:
Key Findings :
Physicochemical Properties
Melting points and yields reflect synthetic efficiency and crystallinity:
| Compound (Source) | Melting Point (°C) | Yield (%) |
|---|---|---|
| 9l () | 198–200 | 76 |
| 9n () | 150–152 | 83 |
| 2c () | Not reported | Not reported |
| 67 () | Not reported | 25 |
Key Findings :
- Higher yields (e.g., 83% for 9n) correlate with less sterically hindered substituents .
- Target compound data gaps highlight the need for further experimental characterization.
Research Findings and Implications
- Anti-Mycobacterial Activity : Piperazine-linked analogs () demonstrate the importance of nitrogen positioning for target engagement .
- Synthetic Robustness: Sonochemical methods () and Smiles rearrangements () enable efficient access to diverse derivatives .
- Structural Insights : Crystallographic data (implied by ’s SHELX references) are critical for confirming substituent geometry .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires attention to solvent selection, temperature control, and catalyst use. Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction rates, as demonstrated in multi-step syntheses of analogous naphthyridines . Reaction temperatures between 50–100°C are critical to balance reaction kinetics and side-product formation . Catalysts such as piperidine (for cyclization) or POCl₃ (for activating carbonyl groups) can improve efficiency, though stoichiometry must be carefully calibrated to avoid over-functionalization . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity .
Advanced: Which spectroscopic and crystallographic methods effectively determine the 3D structure and regiochemistry of the naphthyridine core?
Methodological Answer:
A combination of X-ray crystallography (using SHELXL for refinement ), ¹H/¹³C NMR , and IR spectroscopy is essential. X-ray diffraction resolves the bicyclic naphthyridine core’s conformation and confirms the position of the methoxybenzyl and piperidine-1-carbonyl substituents . NMR (in DMSO-d₆ or CDCl₃) identifies regiochemistry: aromatic protons on the naphthyridine ring appear as distinct doublets (δ 7.5–8.5 ppm), while the piperidine carbonyl group shows a characteristic ¹³C signal at ~170 ppm . IR peaks at 1650–1750 cm⁻¹ validate carbonyl groups (amide and ketone) .
Basic: What standard analytical techniques verify purity and structural integrity post-synthesis?
Methodological Answer:
- HPLC-MS : Quantifies purity (>95%) and confirms molecular weight via [M+H]⁺ ion detection.
- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .
- Elemental Analysis : Validates stoichiometry (C, H, N) within 0.3% of theoretical values .
- Melting Point : Consistency (±2°C) across batches indicates purity .
Advanced: How should researchers address contradictory biological activity reports in structurally similar naphthyridines?
Methodological Answer:
Discrepancies may arise from assay conditions or structural variations. Strategies include:
- Dose-Response Validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
- Structural Analog Comparison : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using SAR studies .
- Purity Reassessment : Confirm compound integrity via HPLC to rule out degradation products .
Basic: What solvent systems and temperature ranges are optimal for multi-step synthesis?
Methodological Answer:
- Cyclization Steps : Use DMF at 80–100°C to promote ring closure .
- Acylation Reactions : DCM or THF at 0–25°C minimizes side reactions during piperidine-1-carbonyl attachment .
- Final Coupling : Ethanol/water mixtures (1:1) at reflux (~78°C) enhance acetamide bond formation .
Advanced: What computational approaches predict binding affinity to enzyme targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Parameterize force fields using crystallographic data of target proteins (e.g., kinases) to model ligand interactions .
- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns trajectories, focusing on hydrogen bonds between the naphthyridine core and catalytic residues .
- QSAR Models : Train regression models using IC₅₀ data from analogs to predict activity .
Basic: Which in vitro assays screen antimicrobial/anticancer potential?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase activity) using recombinant proteins .
Advanced: How can the catalytic mechanism of piperidine-1-carbonyl formation be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during reaction progression .
- DFT Calculations (Gaussian) : Model transition states to assess energy barriers for acyl transfer steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
